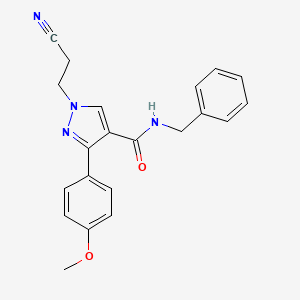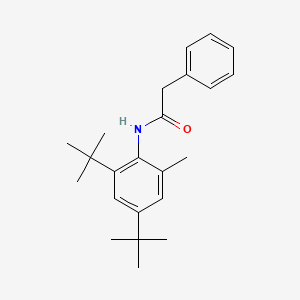![molecular formula C15H14ClNO3 B4992940 2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have analgesic properties and is being researched for its potential use as a pain medication.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide works by binding to mu-opioid receptors in the brain and spinal cord. This binding activates the receptors, which leads to a decrease in the transmission of pain signals. This compound has also been found to have some affinity for delta-opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia, sedation, and respiratory depression in animal studies. It has also been found to have antitussive properties, meaning it can suppress coughing. This compound has been shown to have a shorter duration of action than morphine, which may make it a useful alternative for some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has also been found to have a high potency, which means that small amounts can be used in experiments. However, this compound has several limitations as well. It has been found to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. It has also been found to produce respiratory depression, which can be dangerous in high doses.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of research is the development of new analogs of this compound that may have improved properties, such as a wider therapeutic index or a longer duration of action. Another area of research is the study of the pharmacokinetics of this compound, including its metabolism and elimination from the body. Finally, this compound could be studied in combination with other drugs to determine if it has synergistic effects or can reduce the dose of other drugs needed for pain relief.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves the reaction of 2-chlorophenol with 2-hydroxymethylbenzaldehyde in the presence of a base to form the corresponding benzylidene ether. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of a palladium catalyst to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been studied for its potential use as a pain medication. It has been found to have analgesic properties similar to those of morphine, but with fewer side effects. It has also been studied for its potential use in treating opioid addiction, as it has been found to have less abuse potential than other opioids.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-12-6-2-4-8-14(12)20-10-15(19)17-13-7-3-1-5-11(13)9-18/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXDIXNKMVRHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)




![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)

![1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4992915.png)


